![molecular formula C20H22N2O3S B2436323 2-[(4-methoxybenzoyl)amino]-N-prop-2-enyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 459180-48-4](/img/structure/B2436323.png)
2-[(4-methoxybenzoyl)amino]-N-prop-2-enyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a prop-2-enyl group (an allyl group, -CH2-CH=CH2), and a tetrahydrobenzothiophene group (a bicyclic structure containing a sulfur atom). The presence of these groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group could participate in hydrolysis reactions, while the allyl group could participate in reactions with electrophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. These properties could be measured experimentally or predicted using computational chemistry methods .Scientific Research Applications
Biological Activities :
- Thiophene-3-carboxamide derivatives have demonstrated antibacterial and antifungal activities. These compounds, including structures similar to the queried chemical, exhibit significant biological activity due to their molecular conformation and intermolecular interactions (Vasu et al., 2005).
Synthesis and Transformation Studies :
- Research on Gewald thiophenes, a class to which the queried compound belongs, has explored novel transformations of amino and carbonyl/nitrile groups, contributing to the synthesis of diverse derivatives with potential biological activities (Pokhodylo et al., 2010).
Potential for Pharmaceutical Development :
- Studies have been conducted on the synthesis and optimization of azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, indicating their potential in developing new pharmaceutical compounds (Chiriapkin et al., 2021).
Exploration in Antitumor Activity :
- Research on derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has shown significant antitumor effects, suggesting the potential of these compounds in cancer therapy (Ostapiuk et al., 2017).
Anti-Inflammatory Applications :
- The compound has been involved in the synthesis of derivatives with predicted anti-inflammatory activity, highlighting its potential use in treating inflammation-related conditions (Chiriapkin et al., 2021).
Chemical Synthesis and Characterization :
- Various studies have focused on the synthesis, characterization, and evaluation of this compound and its derivatives, providing insights into their structural and chemical properties (Vasylyev et al., 1999).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s effects on various biochemical pathways are investigated.
Safety and Hazards
The safety and hazards associated with this compound would depend on its reactivity and its biological activity. Standard safety tests would need to be conducted to determine its toxicity, flammability, and other hazard properties.
Future Directions
properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-prop-2-enyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-3-12-21-19(24)17-15-6-4-5-7-16(15)26-20(17)22-18(23)13-8-10-14(25-2)11-9-13/h3,8-11H,1,4-7,12H2,2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUWIRROUUKAJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

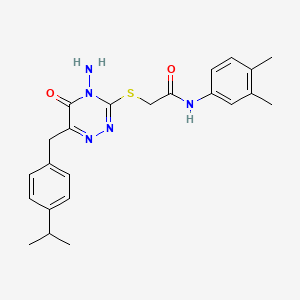
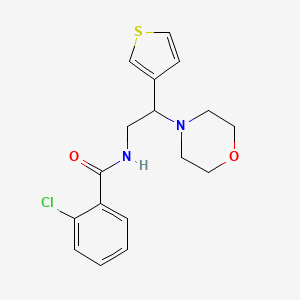

![3-Bromo-5-methylpyrazolo[1,5-a]pyridine](/img/structure/B2436244.png)
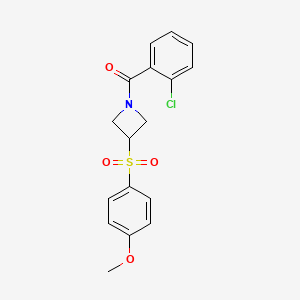
![2,6-Di-tert-butyl-4-[2-(phenylamino)-1,3-thiazol-4-yl]phenol hydrobromide](/img/structure/B2436246.png)

![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2436250.png)
![6-Phenyl-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2436252.png)
![6-[2-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2436253.png)
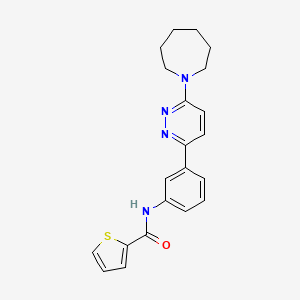
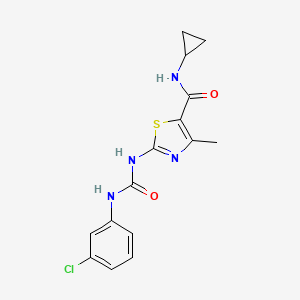
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2436259.png)
